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molecular formula C10H13NO5 B8411126 2-(4,5-Dimethoxy-2-nitrophenyl)ethanol

2-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Cat. No. B8411126
M. Wt: 227.21 g/mol
InChI Key: QOGWWYVUKSAGJL-UHFFFAOYSA-N
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Patent
US06057358

Procedure details

A portion (3.4 g, 0.013 mol) of the methyl 2-nitro-4,5-dimethoxyphenylacetate produced in (2) above and sodium borohydride (2.52 g, 0.067 mol) were dissolved in tetrahydrofuran (100 ml), followed by heating at the reflux temperature for 30 min. Methanol (10 ml) was added dropwise to the reaction mixture over 30 min, followed by heating for 1 h. The mixture was cooled to room temperature and the residual reagents were decomposed with an aqueous solution of 1N HCl, followed by neutralization with an aqueous solution of sodium bicarbonate and three extractions with ethyl acetate. The organic extracts were dried with sodium sulfate and the solvent was evaporated, with the residue being purified by being subjected to column chromatography on silica gel using, as an eluent, ethyl acetate containing n-hexane (33%). The fractions containing the end product were collected and the solvent was evaporated to yield the end compound 2-nitro-4,5-dimethoxyphenethyl alcohol (3.0 g) as a pale yellow solid mass.
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[CH2:14][C:15](OC)=[O:16])([O-:3])=[O:2].[BH4-].[Na+].CO.Cl>O1CCCC1>[N+:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[CH2:14][CH2:15][OH:16])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)OC)OC)CC(=O)OC
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at the reflux temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by neutralization with an aqueous solution of sodium bicarbonate and three extractions with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated, with the residue
CUSTOM
Type
CUSTOM
Details
being purified
ADDITION
Type
ADDITION
Details
ethyl acetate containing n-hexane (33%)
ADDITION
Type
ADDITION
Details
The fractions containing the end product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CCO)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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